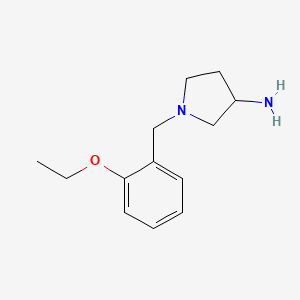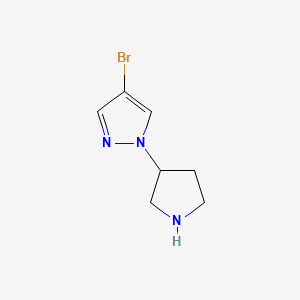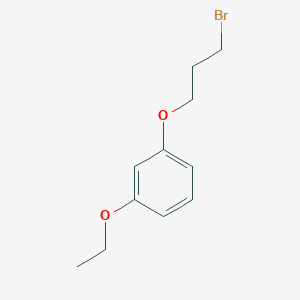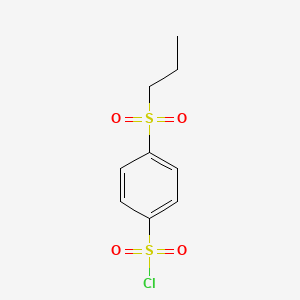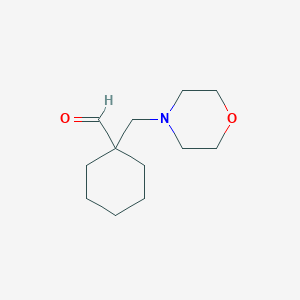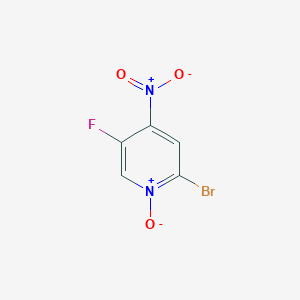
2-溴-5-氟-4-硝基吡啶 1-氧化物
描述
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C5H2BrFN2O3 . It has a molecular weight of 236.98 . This compound is typically stored under an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide is 1S/C5H2BrFN2O3/c6-5-1-4 (9 (11)12)3 (7)2-8 (5)10/h1-2H . The InChI key is ATFPCLRVCOJQTA-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-fluoro-4-nitropyridine 1-oxide are not available, nitropyridines have been known to undergo various reactions . For example, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a solid . It is stored under an inert atmosphere at temperatures between 2-8°C . The predicted boiling point is 440.3±40.0 °C , and the predicted density is 2.08±0.1 g/cm3 .科学研究应用
晶体结构和光谱学
- 2-溴-4-硝基吡啶 N-氧化物(一种密切相关的化合物)的晶体结构和极化振动光谱已被详细研究。该化合物是正交晶系的,并形成通过氢键连接的二聚体。该研究提供了对分子间相互作用和温度依赖性光谱变化的见解 (Hanuza 等人,2002)。
合成和放射性氟化
- 一项研究描述了通过吡啶 N-氧化物的直接氟化合成邻位取代的氟代吡啶,其中包括类似于 2-溴-5-氟-4-硝基吡啶 1-氧化物的化合物。该工艺在药物和放射性药物合成中具有应用 (Brugarolas 等人,2016)。
核苷合成
- 与 5-氟胞嘧啶相关的吡啶核苷的研究涉及 5-氟-2-甲氧基-4-硝基吡啶-N-氧化物的衍生物,类似于 2-溴-5-氟-4-硝基吡啶 1-氧化物。这些研究对于理解新型核苷的结构和合成至关重要 (Nesnow 和 Heidelberger,1975)。
大规模合成和氧化
- 与 2-溴-5-氟-4-硝基吡啶 1-氧化物密切相关的化合物 5-溴-2-硝基吡啶已使用过氧化氢氧化在大规模上合成。该研究突出了大规模化学合成的工艺开发和安全方面 (Agosti 等人,2017)。
硝化和亲核取代
- 研究已经考察了吡啶 N-氧化物中的硝化和亲核取代反应,包括与 2-溴-5-氟-4-硝基吡啶 1-氧化物在结构上类似的化合物。这些反应对于理解此类化合物的化学行为和潜在应用至关重要 (Johnson,1966)。
安全和危害
The safety information for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
It’s known that this compound is used as a building block in the research and development of new compounds .
Mode of Action
It’s known that similar compounds can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . This suggests that 2-Bromo-5-fluoro-4-nitropyridine 1-oxide may interact with its targets through a similar mechanism.
Action Environment
It’s known that this compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
生化分析
Biochemical Properties
2-Bromo-5-fluoro-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins. These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways .
Cellular Effects
2-Bromo-5-fluoro-4-nitropyridine 1-oxide influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction, potentially altering the expression of specific genes. Additionally, its impact on metabolic enzymes can modify cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas (nitrogen or argon) at 2-8°C
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and specific biochemical effects. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications .
Metabolic Pathways
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound’s nitro group can undergo reduction, while the bromine and fluorine atoms can participate in halogenation reactions. These metabolic processes can lead to the formation of different metabolites, affecting the overall metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it can bind to specific proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications .
属性
IUPAC Name |
2-bromo-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFPCLRVCOJQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Br)[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743598 | |
| Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-40-0 | |
| Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)
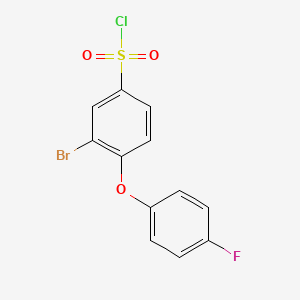
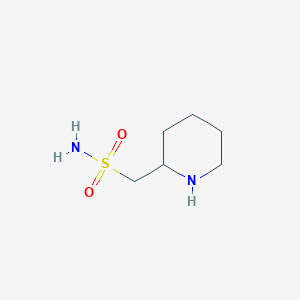
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)
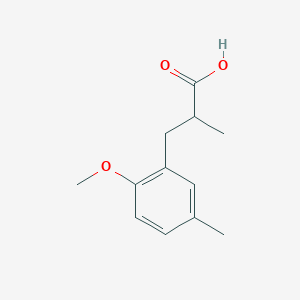

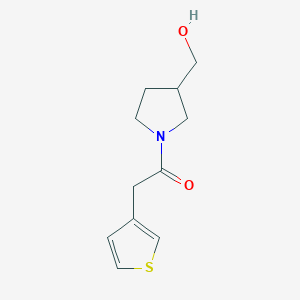
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
